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molecular formula C19H16O2 B8663647 3-vinyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

3-vinyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

Cat. No. B8663647
M. Wt: 276.3 g/mol
InChI Key: DUMCZOFJFQAKSR-UHFFFAOYSA-N
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Patent
US09233974B2

Procedure details

A 3-neck oven-dried 500 mL round-bottom flask was cooled under Ar, then charged with 3-Chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (12.0 g, 42.1 mmol), potassium vinyltrifluoroborate (8.47 g, 6.32 mmol), Pd(OAc)2 (473 mg, 2.11 mmol), SPhos (1.74 g, 4.25 mmol), K2CO3 (17.5 g, 126 mmol) and anhydrous propanol (120 mL). The reaction mixture was sparged with Ar for 16 min, then heated to reflux for 5.5 h. Upon completion, the reaction mixture was cooled to RT and concentrated under reduced pressure. The crude residue was suspended in DCM, then washed with H2O and brine. The organic solution was dried over MgSO4, filtered and concentrated under reduced pressure. The resulting residue was further purified via silica plug, eluting with DCM to afford 3-vinyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (10.2 g, 87%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.47 g
Type
reactant
Reaction Step One
Name
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
473 mg
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[C:14]3[CH:13]=[C:12]4[CH2:15][CH2:16][CH2:17][C:18](=[O:19])[C:11]4=[CH:10][C:9]=3[O:8][CH2:7][C:6]=2[CH:20]=1.[CH:21]([B-](F)(F)F)=[CH2:22].[K+].COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.C([O-])([O-])=O.[K+].[K+]>CC([O-])=O.CC([O-])=O.[Pd+2].C(O)CC>[CH:21]([C:2]1[CH:3]=[CH:4][C:5]2[C:14]3[CH:13]=[C:12]4[CH2:15][CH2:16][CH2:17][C:18](=[O:19])[C:11]4=[CH:10][C:9]=3[O:8][CH2:7][C:6]=2[CH:20]=1)=[CH2:22] |f:1.2,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC=1C=CC2=C(COC=3C=C4C(=CC23)CCCC4=O)C1
Name
Quantity
8.47 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
1.74 g
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Name
Quantity
17.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
473 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
120 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-neck oven-dried 500 mL round-bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
was cooled under Ar
CUSTOM
Type
CUSTOM
Details
The reaction mixture was sparged with Ar for 16 min
Duration
16 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5.5 h
Duration
5.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was further purified via silica plug
WASH
Type
WASH
Details
eluting with DCM

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C=CC2=C(COC=3C=C4C(=CC23)CCCC4=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 584.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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